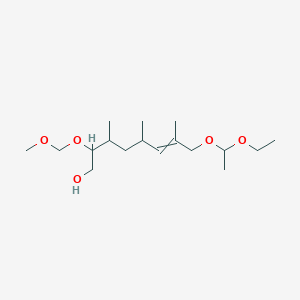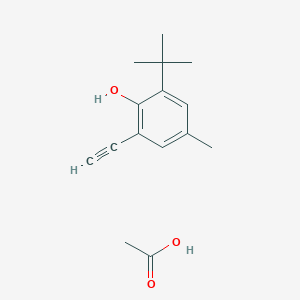![molecular formula C4H5N7O B14274593 4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine CAS No. 138000-84-7](/img/structure/B14274593.png)
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine is a compound that features both tetrazole and oxadiazole rings. Tetrazoles are known for their stability and bioisosteric properties, making them valuable in medicinal chemistry . Oxadiazoles, on the other hand, are heterocyclic compounds with applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine typically involves the formation of the tetrazole ring followed by the construction of the oxadiazole ring. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvents like acetonitrile and catalysts to facilitate the reactions . The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include tetrazole N-oxides, amine derivatives, and substituted tetrazoles .
Wissenschaftliche Forschungsanwendungen
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Due to its bioisosteric properties, it is explored for drug development.
Industry: It is used in the development of materials with specific properties, such as high thermal stability.
Wirkmechanismus
The mechanism of action of 4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways . The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: Contains a tetrazole ring and is used as an angiotensin II receptor antagonist.
Tetrazole-5-carboxylic acid: Another tetrazole derivative with applications in medicinal chemistry.
Uniqueness
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine is unique due to the presence of both tetrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
138000-84-7 |
|---|---|
Molekularformel |
C4H5N7O |
Molekulargewicht |
167.13 g/mol |
IUPAC-Name |
4-(tetrazol-2-ylmethyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C4H5N7O/c5-4-3(8-12-9-4)1-11-7-2-6-10-11/h2H,1H2,(H2,5,9) |
InChI-Schlüssel |
KMJLHLOLWOZFMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(N=N1)CC2=NON=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)


![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)

